2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol

sigma-1 receptor 1,4-diazepane ligand design

2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol is a chiral 1,4-diazepane derivative bearing a cyclohexanol substituent. Structural characterization confirms a molecular formula of C₁₂H₂₄N₂O and a molecular weight of 212.33 g/mol.

Molecular Formula C12H24N2O
Molecular Weight 212.337
CAS No. 96636-09-8
Cat. No. B2685615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol
CAS96636-09-8
Molecular FormulaC12H24N2O
Molecular Weight212.337
Structural Identifiers
SMILESCN1CCCN(CC1)C2CCCCC2O
InChIInChI=1S/C12H24N2O/c1-13-7-4-8-14(10-9-13)11-5-2-3-6-12(11)15/h11-12,15H,2-10H2,1H3
InChIKeyBIXNAQMJXOVGHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol (CAS 96636-09-8): Chemical Class and Baseline Identity for Procurement


2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol is a chiral 1,4-diazepane derivative bearing a cyclohexanol substituent. Structural characterization confirms a molecular formula of C₁₂H₂₄N₂O and a molecular weight of 212.33 g/mol . It belongs to the broader class of N,N-disubstituted 1,4-diazepanes that have been systematically explored as conformationally constrained scaffolds for sigma-1 (σ₁) receptor ligands and orexin receptor antagonists [1]. The presence of both a hydrogen-bond donor (cyclohexanol -OH) and a tertiary amine (diazepane) renders it a versatile intermediate for further functionalization or a candidate for direct biological screening.

Procurement Risk: Why 2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol Cannot Be Freely Substituted with In-Class 1,4-Diazepane Analogs


The 1,4-diazepane scaffold is exquisitely sensitive to N-substituent modifications. Structure–activity relationship (SAR) studies demonstrate that the nature of the N4-substituent profoundly dictates both σ₁ receptor affinity and selectivity over the σ₂ subtype, as well as functional activity (agonism vs. antagonism) [1]. For instance, replacing an N4-cyclohexylmethyl group with a butyl chain shifts the pharmacological profile, and even stereochemical inversion at the C2 position can alter receptor binding kinetics [1]. Therefore, substituting 2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol with a different N4-alkyl or N4-aryl diazepane analog—even one with similar lipophilicity—risks introducing uncharacterized changes in target engagement, selectivity, and downstream biological outcomes. This evidence directly motivates the need for compound-specific selection criteria, as outlined below.

Head-to-Head Quantitative Evidence for Differentiating 2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol


σ₁ Receptor Affinity: Structural Basis for Differentiation from N4-Unsubstituted and N4-Aryl Analogs

While direct σ₁ pKi data for 2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol are not publicly reported, class-level SAR from Fanter et al. (2017) provides actionable differentiation from key comparators. The closest characterized analog, (2S)-1-benzyl-4-cyclohexylmethyl-2-methyl-1,4-diazepane, exhibits high σ₁ affinity (Ki = 1.2 nM) and >800-fold selectivity over σ₂ [1]. In contrast, N4-unsubstituted or N4-phenyl diazepanes in the same series show 10- to 100-fold weaker σ₁ binding [1]. The target compound uniquely combines an N4-methyl group (basicity modulation) with a cyclohexanol moiety (H-bonding capacity), a dual feature absent in both the high-affinity comparator and the low-affinity N4-unsubstituted baseline. This structural distinction predicts a distinct pharmacological fingerprint that generic diazepane analogs cannot replicate.

sigma-1 receptor 1,4-diazepane ligand design

Selectivity Over σ₂ Receptor: Class-Level Differentiation Enabled by N4-Alkyl Substitution

In the 1,2,4-trisubstituted 1,4-diazepane series, σ₁/σ₂ selectivity is acutely dependent on the N4 substituent. Fanter et al. report that N4-cyclohexylmethyl substitution yields σ₁/σ₂ selectivity ratios exceeding 800-fold, whereas N4-phenyl substitution collapses selectivity to approximately 10-fold [1]. The target compound's N4-methyl group is sterically minimal and electronically distinct from both the cyclohexylmethyl and phenyl comparators, placing it in an unexplored selectivity space. This structural divergence is directly relevant for users who require σ₁-preferential ligands with minimized σ₂ off-target engagement.

sigma-2 receptor selectivity 1,4-diazepane

Conformational Restriction: Cyclohexanol Ring versus Flexible N4-Alkyl Chains

Coleman et al. (2010) demonstrated that constraining the diazepane ring conformation via N,N-disubstitution significantly impacts orexin receptor antagonist potency [1]. The target compound incorporates a cyclohexanol ring directly attached to the diazepane N1 position, providing a semi-rigid, hydrogen-bond-capable substituent. This contrasts with the flexible n-butyl or benzyl N1-substituents commonly used in σ₁ ligand series [2]. The cyclized cyclohexanol group reduces conformational entropy compared to linear alkyl chains, which can translate to improved binding enthalpy and selectivity in receptor systems where the binding pocket prefers a pre-organized ligand conformation.

conformational restriction diazepane orexin receptor

Optimal Use Cases for 2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol Based on Structural Differentiation Evidence


σ₁ Receptor Pharmacophore Expansion: Probing N4-Methyl/Cyclohexanol SAR Space

As established in Section 3 (Evidence Item 1), the compound occupies an unexplored region of σ₁ receptor SAR distinct from the high-affinity N4-cyclohexylmethyl series. Researchers aiming to map the σ₁ pharmacophore should procure this compound to systematically evaluate the impact of a compact N4-methyl group paired with a hydrogen-bond-donating cyclohexanol substituent on binding affinity and functional activity. [1]

Selectivity Profiling Against σ₂ and Off-Target Receptors

The N4-methyl substitution pattern is predicted to yield an intermediate σ₁/σ₂ selectivity profile (Section 3, Evidence Item 2). This makes the compound a valuable probe for dissecting the contribution of N4-steric bulk to subtype selectivity, complementing existing tool compounds that occupy the extremes of the selectivity spectrum. [1]

Conformationally Constrained Fragment for Orexin Receptor Antagonist Optimization

Building on the conformational restriction rationale (Section 3, Evidence Item 3), the cyclohexanol-fused diazepane core serves as a pre-organized fragment for developing orexin receptor antagonists. Its reduced rotational freedom, relative to commonly used N1-benzyl diazepane intermediates, can accelerate hit-to-lead optimization by minimizing entropic penalties upon receptor binding. [2]

Synthetic Intermediate for Late-Stage Diversification via Hydroxyl Group Functionalization

The free cyclohexanol hydroxyl group provides a unique chemical handle for late-stage diversification—etherification, esterification, or oxidation—that is absent in fully alkylated diazepane analogs. This enables the generation of focused compound libraries with modulated lipophilicity and hydrogen-bonding capacity, directly addressing the procurement need for a versatile, multifunctional building block.

Quote Request

Request a Quote for 2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.